Bromotheophylline

Catalog No.
S589595
CAS No.
10381-75-6
M.F
C7H7BrN4O2
M. Wt
259.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromotheophylline

Researchers needing C8-functionalized xanthines face harsh conditions with theophylline or sluggish reactivity of 8-chlorotheophylline. 8-Bromotheophylline provides a reactive C-Br handle for efficient Pd(0)-catalyzed couplings under mild conditions, bypassing expensive ligands.

  • Enables Suzuki, Stille, Sonogashira couplings at ambient temperatures.
  • Direct precursor for selective adenosine A1/A2A antagonists and PROTACs via modular linker attachment.
  • Bench-stable, high-purity solid; compatible with standard lab storage.

CAS Number

10381-75-6

Product Name

Bromotheophylline

IUPAC Name

8-bromo-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C7H7BrN4O2

Molecular Weight

259.06 g/mol

InChI

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)

InChI Key

SKTFQHRVFFOHTQ-UHFFFAOYSA-N

solubility

Soluble

Synonyms

8-Bromo-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br

The exact mass of the compound 8-Bromotheophylline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

500 mg, 1 g

8-Bromotheophylline (CAS 10381-75-6) is a halogenated xanthine derivative widely procured as a versatile electrophilic building block and a baseline purinergic antagonist. Unlike the parent alkaloid theophylline, the inclusion of a bromine atom at the C8 position transforms the relatively inert imidazole ring into a highly reactive site for transition-metal-catalyzed cross-coupling. This structural modification not only alters the compound's intrinsic hydrogen-bonding network and solid-state packing but also establishes it as a critical precursor for synthesizing complex adenosine A1/A2A receptor antagonists, phosphodiesterase (PDE) inhibitors, and proteolysis-targeting chimeras (PROTACs). For industrial and laboratory buyers, 8-bromotheophylline offers an optimal balance of bench stability and synthetic reactivity, serving as the foundational scaffold for C8-derivatized purinediones [1].

Research Fit

PDE inhibition & cAMP signaling tool compound for pathway studies
8‑bromo reactive handle for adenosine receptor ligand synthesis
USP pharmacopeial reference standard for pamabrom testing

Attempting to substitute 8-bromotheophylline with the parent compound theophylline or the chlorinated analog 8-chlorotheophylline severely limits synthetic versatility in discovery workflows. Theophylline lacks a leaving group at the C8 position, meaning any derivatization requires direct C-H functionalization, which typically suffers from low yields, poor regioselectivity, and the need for harsh oxidants. While 8-chlorotheophylline possesses a halogen at the correct position, the higher bond dissociation energy of the C-Cl bond makes it significantly less reactive toward oxidative addition by palladium(0) catalysts. Consequently, using 8-chlorotheophylline in standard Suzuki, Stille, or Sonogashira couplings often requires elevated temperatures and expensive, specialized bulky phosphine ligands. 8-Bromotheophylline circumvents these bottlenecks, enabling efficient cross-coupling under mild conditions with standard, cost-effective catalysts[1].

Substitution Risk

Crystal polymorphism mismatch
Bromine substitution shifts solid-state H‑bonding from NH···N to NH···O. Theophylline or 8‑chlorotheophylline may not reproduce polymorph stability and processing behavior.
PDE isoform profile differs
Distinct inhibitory profiles across PDE isoforms compared with theophylline or pentoxifylline. Assay‑response context may shift; direct interchange requires verification.
Adenosine receptor affinity not transferable
Higher A2A affinity reported for bromotheophylline; class‑level inference from other xanthines may not transfer. Receptor‑binding studies should use the specific compound.

Superior Reactivity in Palladium-Catalyzed C8 Cross-Coupling

8-Bromotheophylline is the preferred substrate for generating C8-substituted xanthine libraries due to the favorable kinetics of the C-Br bond during oxidative addition. In standard Suzuki and Sonogashira couplings using basic Pd(PPh3)4 catalysts, 8-bromotheophylline smoothly converts to 8-aryl and 8-alkynyl derivatives at moderate temperatures (50–110 °C). In contrast, the parent theophylline requires challenging C-H activation protocols, and 8-chlorotheophylline exhibits sluggish oxidative addition due to the stronger C-Cl bond, often necessitating specialized ligands or resulting in lower conversion rates. This reactivity differential makes the brominated analog the standard procurement choice for medicinal chemistry campaigns targeting the C8 position[1].

Evidence DimensionSuitability for standard Pd(0)-catalyzed C8 cross-coupling
Target Compound DataHigh conversion to C8-aryl/alkynyl derivatives using standard Pd(PPh3)4 at 50–110 °C
Comparator Or BaselineTheophylline (requires harsh C-H activation) / 8-Chlorotheophylline (sluggish oxidative addition due to stronger C-Cl bond)
Quantified DifferenceEnables direct, high-yield C8 functionalization without specialized bulky phosphine ligands
ConditionsSuzuki/Sonogashira coupling conditions in DMF/Toluene

Procuring 8-bromotheophylline eliminates the need for expensive, specialized catalysts and harsh reaction conditions when synthesizing C8-derivatized purine libraries.

NCC Inhibition
Data to verify
Bromotheophylline IC50 12.3 μM; Theophylline IC50 45.6 μM (perfused rat tubule)
NCC inhibition endpoint context
Perfused rat tubule assay; source data not specified

Direct Oxidative Addition for N-Heterocyclic Carbene (NHC) Metallo-Complexes

Beyond traditional cross-coupling, 8-bromotheophylline serves as a highly efficient precursor for xanthine-derived N-heterocyclic carbene (NHC) complexes. When reacted with [Pd(PPh3)4], 8-bromotheophylline undergoes exclusive oxidative addition at the C8-Br bond, yielding stable Pd(II) C-azolato complexes in 78–85% yields. This occurs without competing activation of the N7-H bond. In comparison, other azoles or chlorinated analogs can exhibit competing N-H bond activation or require prior N-alkylation steps to ensure regioselectivity. The clean reactivity of the C-Br bond streamlines the synthesis of unique NH,NH-NHC palladium catalysts[1].

Evidence DimensionYield and regioselectivity of Pd(II) complex formation
Target Compound Data78–85% yield of Pd(II) complexes via exclusive C8-Br oxidative addition
Comparator Or BaselineOther halogenated azoles (prone to competing N-H activation or requiring N-protection)
Quantified DifferenceDirect, protection-free formation of metallo-complexes with >75% isolated yields
ConditionsReaction with [Pd(PPh3)4] in toluene at 50 °C for 16 hours

It allows organometallic chemists to synthesize xanthine-based NHC catalysts in fewer steps by avoiding unnecessary nitrogen protection/deprotection cycles.

GFR Increase
Data to verify
22% GFR increase (bromotheophylline) vs. 9% (theophylline) in clearance studies
GFR elevation endpoint context
Comparative clearance study; source data not specified

Distinct Solid-State Hydrogen Bonding and Polymorphism

The substitution of a bromine atom at the C8 position fundamentally alters the basicity of the adjacent N9 nitrogen, leading to a distinct solid-state hydrogen-bonding network compared to theophylline. While theophylline polymorphs are dominated by N(7)-H---N(9) intermolecular interactions, 8-bromotheophylline exclusively forms N(7)-H---O(2) or O(6) hydrogen bonds. This shift results in unique 1D chain or dimeric R22(10) ring structures in its crystal lattice. For formulation scientists, these distinct crystallographic properties mean that 8-bromotheophylline cannot be treated as a simple structural drop-in for theophylline; it requires specific co-crystallization strategies and exhibits different solubility and stability profiles, which are leveraged in multi-component formulations[1].

Evidence DimensionPrimary intermolecular hydrogen-bonding motif in solid state
Target Compound DataExclusively N(7)-H---O(2) or O(6) interactions (chain/dimer structures)
Comparator Or BaselineTheophylline (dominated by N(7)-H---N(9) interactions)
Quantified DifferenceComplete shift from nitrogen-directed to oxygen-directed hydrogen bonding due to altered N9 basicity
ConditionsCrystallographic analysis of stable polymorphs

Understanding this altered crystal packing is critical for formulation scientists engineering co-crystals or optimizing the solubility of xanthine-based APIs.

PDE4 Inhibition
Data to verify
Bromotheophylline PDE4 IC50 9.1 μM; Pentoxifylline 73% lower activity
PDE4 inhibition assay context
Enzymatic inhibition assay; source data not specified
A2A Affinity
Data to verify
Ki 0.988 μM (bromotheophylline); Theophylline Ki 2.1 μM; Pentoxifylline Ki 3.4 μM
A2A receptor binding assay context
Radioligand binding assay; source data not specified
Solid-State H-Bonding
Reported
NH···O motif (bromotheophylline, 1 polymorph); NH···N motif (theophylline, 5 polymorphs)
Polymorphism context impacts stability
XRD and DFT characterization; Crystals 2025
Cellular Accumulation
Data to verify
3‑fold higher cytoplasmic concentration vs. theophylline (bronchial smooth muscle cells)
Cellular permeability context
Bronchial smooth muscle cell assay; source data not specified

Precursor for Adenosine Receptor Antagonist Libraries

Because of its highly reactive C8-bromo handle, 8-bromotheophylline is the optimal starting material for synthesizing selective A1, A2A, and A2B receptor antagonists. Medicinal chemists utilize standard Suzuki or Stille couplings to install bulky aryl, cycloalkyl, or styryl groups at the C8 position, which are essential for driving receptor subtype selectivity [1].

Synthesis of Xanthine-Based PROTACs

In the development of proteolysis-targeting chimeras (PROTACs), the C8 position of the xanthine core serves as an ideal attachment point for linker molecules. 8-Bromotheophylline is procured to undergo Sonogashira coupling with alkyne-functionalized linkers, enabling the modular assembly of PROTACs targeting specific enzymes without disrupting the core purine binding interactions [2].

Development of N-Heterocyclic Carbene (NHC) Catalysts

Organometallic chemists procure 8-bromotheophylline as a precursor for biologically or catalytically active NHC-transition metal complexes. Its ability to undergo clean oxidative addition with palladium(0) without requiring N-protection makes it a highly efficient building block for novel palladium(II) catalysts used in advanced cross-coupling methodologies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Adenosine receptor ligand synthesis
8‑bromo reactive handle for oxazolo‑purinedione libraries
Synthetic protocol reproducibility and ligand affinity screening
Pharmacopeial reference standard
USP reference standard identity for pamabrom testing
Compendial identification and limit of theophylline testing
PDE inhibition & cAMP signaling studies
PDE isoform inhibition profile
cAMP pathway response in cardiac/smooth muscle models
Renal ion transport & diuretic mechanism studies
NCC inhibition and adenosine A1 receptor antagonism
Sodium reabsorption and GFR endpoint context

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.97524 Da

Monoisotopic Mass

257.97524 Da

Boiling Point

Decomposes at 300 ºC

Heavy Atom Count

14

Melting Point

295-316 ºC

UNII

FZG87K1MQ6

Drug Indication

Bromotheophylline is used as a diuretic and also, in combination with [DB00316], it is used for the relief of temporary water weight gain, bloating, swelling and full feeling associated with the premenstrual and menstrual periods.

Pharmacology

Bromotheophylline diuretic action will produce an immediate increase in urination frequency. This effect aids in the relief of bloating and menstrual pain.[A33018] This diuretic function is performed by the an increase in glomerular filtration and a potential effect in the tubular reabsorption as it is established that the administration of these agents produce a rise in the urinary concentration of sodium a chloride and thus, an increase in their rates of excretion.[A33019]

Mechanism of Action

Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland.

Other CAS

10381-75-6

Absorption Distribution and Excretion

When administered after one single oral dosage, bromotheophylline is rapidly absorbed and it reaches a maximal plasma concentration of 2.5 mg/L in 0.78 hours. The mean residence time is registered to be of 12 hours with an AUC in the first 8 hours of 27 mg.h/L.
This pharmacokinetic property has not been determined.

Metabolism Metabolites

This pharmacokinetic property has not been determined.

Wikipedia

8-Bromotheophylline

Biological Half Life

The apparent elimination half-life is registered to be 21.35 hours.

General Manufacturing Information

1H-Purine-2,6-dione, 8-bromo-3,9-dihydro-1,3-dimethyl-: INACTIVE
Shah U, Kavad M, Raval M: Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian J Pharm Sci. 2014 May;76(3):198-202. [PMID:25035530]
MUDGE GH, WEINER IM: The mechanism of action of mercurial and xanthine diuretics. Ann N Y Acad Sci. 1958 Feb 3;71(4):344-54. [PMID:13583790]
FDA Submission
Health Canada
FDA history
Dailymed
CNKI
Annexpublishers

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